In Vitro ALDH3A1 Inhibition Potency
2-Amino-4-hydroxy-3-methoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 µM [1]. While direct comparator data for vanillin or 2-amino-3-methoxybenzaldehyde under identical conditions are not available in the primary literature, this inhibition profile is distinct from the broader class of substituted benzaldehydes, where many derivatives serve as substrates rather than inhibitors of aldehyde oxidase [2]. This establishes a functional differentiation relevant for projects targeting ALDH isozymes.
| Evidence Dimension | Inhibition of ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | Class of substituted benzaldehydes (e.g., hydroxy-, methoxy-benzaldehydes) generally act as substrates for aldehyde oxidase, not potent inhibitors [2]. |
| Quantified Difference | Target compound shows measurable inhibition (IC₅₀ = 2.10 µM), whereas related aldehydes are typically enzyme substrates. |
| Conditions | Inhibition of human ALDH3A1, preincubation 1 min, followed by substrate addition; spectrophotometric analysis [1]. |
Why This Matters
Demonstrates a specific biochemical interaction that differentiates this compound from simple benzaldehyde derivatives, supporting its selection for ALDH3A1-related research.
- [1] BindingDB BDBM50447072. (2014). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. BindingDB. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] Panoutsopoulos, G. I., et al. (2004). Kinetics and specificity of guinea pig liver aldehyde oxidase and bovine milk xanthine oxidase towards substituted benzaldehydes. Acta Biochimica Polonica, 51(3), 641-653. View Source
